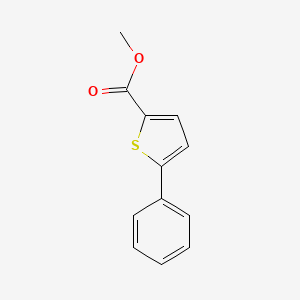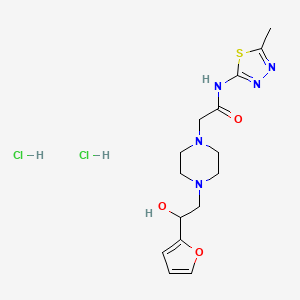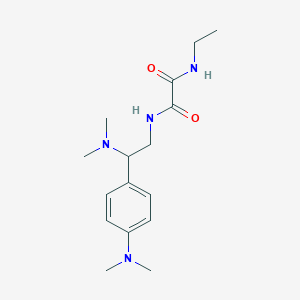
5-苯硫代吩-2-甲酸甲酯
描述
Methyl 5-phenylthiophene-2-carboxylate (5-PTC) is a novel compound that has been studied for its potential therapeutic applications in the medical field. It is a non-toxic, water-soluble compound that can be synthesized using a variety of methods. It has potential applications in the fields of cancer research, drug delivery, and immunology. 5-PTC has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-viral activities. Its mechanism of action is still being studied, but it is believed to be related to its ability to alter the expression of certain genes and proteins.
科学研究应用
抗风湿药研发
5-苯硫代吩-2-甲酸甲酯衍生物已被合成并评估其作为抗风湿药的潜力。这些衍生物在拮抗白细胞介素-1和抑制动物模型中的佐剂诱导性关节炎中表现出显著作用,表明其在开发新型抗风湿药中的潜力 (野口、长谷川、富泽和光口,2003).
化学合成与修饰
研究表明化学修饰5-苯硫代吩-2-甲酸甲酯的多种方法。这些方法包括氯化和随后的活性氢化合物反应,从而生成5-取代化合物 (科拉尔、利萨维茨基和曼萨纳雷斯,1990)。此外,已经开发出高效的合成工艺用于相关的化合物,如2-甲基噻吩-3-甲酸乙酯,这些工艺在操作简便性和避免强碱方面提供了优势 (小神和渡边,2011).
生物活性研究
5-苯硫代吩-2-甲酸甲酯的衍生物已被探索其生物活性。例如,一些衍生物已被合成并筛选其体外抗菌活性,显示出中等至良好的疗效 (巴布、巴布、拉维桑卡和拉塔,2016)。此外,这些化合物与含三氟甲基的杂环的修饰已被研究其对神经元NMDA受体的影响 (索科洛夫、阿克西年科、德拉尼和格里戈里耶夫,2018).
高级化学技术
5-苯硫代吩-2-甲酸甲酯在高级化学技术中的应用已被证明。例如,它已被用于钯催化的直接杂芳基化,从而能够高产率地形成双杂芳基 (傅、赵、布鲁诺和杜塞特,2012)。此外,已经开发了使用有机硼试剂的铜介导的N-芳基化相关化合物,显示了这些化合物有机合成中的多功能性 (里兹万、卡拉卡亚、海茨、祖拜尔、拉苏尔和莫兰德,2015).
属性
IUPAC Name |
methyl 5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTYIXTVWNXIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2566773.png)
![3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid](/img/structure/B2566774.png)
![2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2566775.png)
![2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2566776.png)
![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2566777.png)
![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B2566780.png)

![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2566783.png)


![5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine](/img/structure/B2566789.png)

